molecular formula C14H9B B1281488 2-Bromophenanthrene CAS No. 62162-97-4

2-Bromophenanthrene

Cat. No. B1281488
CAS RN: 62162-97-4
M. Wt: 257.12 g/mol
InChI Key: SQTPFYJEKHTINP-UHFFFAOYSA-N
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Description

2-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-ring structure. It is an organic compound that can be synthesized through various chemical reactions and has been the subject of research due to its potential applications and chemical properties.

Synthesis Analysis

The synthesis of phenanthrene derivatives, including 2-bromophenanthrene, has been explored through several methods. One approach involves the use of o-bromobenzyl alcohol as a novel annulating reagent in a palladium-catalyzed cascade reaction with o-iodobiphenyls or (Z)-β-halostyrenes, leading to the formation of phenanthrenes . Another method includes the oxidative cyclization of 2-allenyl-1,1'-biphenyls with α-carbonyl alkyl bromides, which is a copper-facilitated process that yields functionalized phenanthrenes . Additionally, the construction of phenanthrenes from β-bromovinylarenes via Aryne Diels-Alder reaction followed by aromatization has been reported as a transition metal-free method .

Molecular Structure Analysis

The molecular structure of 2-bromophenanthrene is characterized by the presence of a bromine atom attached to the phenanthrene core. The crystal and molecular structure of a related synthetic intermediate, 2-bromo-3-methoxy-5-hydroxy-5,6,7,8,9,10,13,14-octahydro-8-methyl-10,13-N-acetylaminomethano-phenanthrene, has been determined to be monoclinic with specific unit cell dimensions, providing insights into the conformational aspects of such brominated phenanthrenes .

Chemical Reactions Analysis

The chemical reactivity of brominated phenanthrenes includes various bond formations and functionalizations. For instance, the palladium-catalyzed benzannulation with o-bromobenzyl alcohols involves multiple carbon-carbon bond formations to construct the phenanthrene skeleton . N-Bromosuccinimide (NBS) has been used to induce C-H bond functionalization in the intramolecular cycloaromatization of electron-withdrawing group substituted 1-biphenyl-2-ylethanones for synthesizing 10-phenanthrenols .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-bromophenanthrene are not detailed in the provided papers, the properties of phenanthrene derivatives generally include stability of the aromatic system and reactivity towards electrophilic substitution due to the presence of the bromine atom. The synthetic intermediate mentioned earlier has been characterized by its crystal structure, which provides valuable information about the steric and electronic effects of substituents on the phenanthrene ring system . Additionally, an efficient approach to synthesize 3-bromo-6-chloro-phenanthrene-9,10-dione has been developed, demonstrating the versatility of brominated phenanthrenes in chemical synthesis .

Scientific Research Applications

  • Organic Synthesis Phenanthrene and its derivatives are often used as building blocks in organic synthesis. They can be used to construct more complex molecules for various purposes .

  • Materials Science In materials science, phenanthrene derivatives can be used in the development of new materials. Their unique properties can contribute to the performance of these materials .

  • Electrophilic Substitution Reactions Phenanthrene can undergo electrophilic substitution reactions. For example, it can be nitrated and sulfonated, and the products are mixtures of 1-, 2-, 3-, 4-, and 9-substituted phenanthrenes .

  • Organic Synthesis Phenanthrene and its derivatives are often used as building blocks in organic synthesis. They can be used to construct more complex molecules for various purposes .

  • Materials Science In materials science, phenanthrene derivatives can be used in the development of new materials. Their unique properties can contribute to the performance of these materials .

  • Electrophilic Substitution Reactions Phenanthrene can undergo electrophilic substitution reactions. For example, it can be nitrated and sulfonated, and the products are mixtures of 1-, 2-, 3-, 4-, and 9-substituted phenanthrenes .

properties

IUPAC Name

2-bromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTPFYJEKHTINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500238
Record name 2-Bromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenanthrene

CAS RN

62162-97-4
Record name 2-Bromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
JC Scaiano, BR Arnold… - The Journal of Physical …, 1994 - ACS Publications
… The photochemistry of 2-bromonaphthalene (BrN) and 2-bromophenanthrene (BrP) in benzene was examined using two-laser, two-color techniques. These experiments center on the …
Number of citations: 26 pubs.acs.org
WE Bachmann, CH Boatner - Journal of the American Chemical …, 1936 - ACS Publications
… Berger4 likewise was unable to prepare 2-bromophenanthrene by a similar procedure. Nylen,6 somewhat more … evaporated and the residue of 2-bromophenanthrene was …
Number of citations: 18 pubs.acs.org
H Gilman, TH Cook - Journal of the American Chemical Society, 1940 - ACS Publications
… of ether, under the conditions described for the 2-bromophenanthrene, was isolated 0.55 g. … , and then worked up in the manner described for the 2-bromophenanthrene. The yield of 9…
Number of citations: 23 pubs.acs.org
T Fujita, I Takahashi, M Hayashi, J Wang… - European journal of …, 2017 - Wiley Online Library
The cycloaromatization of aromatic aldehydes and ketones was readily achieved by using a Brønsted acid catalyst in 1,1,1,3,3,3‐hexafluoropropan‐2‐ol (HFIP). In the presence of a …
L Zhao, RI Kaiser, B Xu, U Ablikim… - Angewandte …, 2020 - Wiley Online Library
A unified low‐temperature reaction mechanism on the formation of acenes, phenacenes, and helicenes—polycyclic aromatic hydrocarbons (PAHs) that are distinct via the linear, zigzag, …
Number of citations: 18 onlinelibrary.wiley.com
H Henstock - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
WHEN it is coiisidered that phenanthrene is one of the principal aromatic hydrocarbons derived from coal-tar, it seenis strange that up to now almost the only commercial use to which it …
Number of citations: 5 pubs.rsc.org
JA Sperry - 1960 - search.proquest.com
… Points noted during these preparations include the following:- (i) Bromination of 9,10-dihydrophenanthrene leads to the formation of some 2-bromophenanthrene, in addition to 2-bromo-…
Number of citations: 5 search.proquest.com
AN Nesmeyanov, TP Tolstaya, LN Vanchikova… - Bulletin of the Academy …, 1980 - Springer
Conclusions The cyclization of theα-(o-iodophenyl)-m- andα-(o-iodophenyl)-p-bromocinnamic acids using K 2 S 2 O 8 in conc. H 2 SO 4 gave the 2-bromo- and 3-bromo-10-…
Number of citations: 3 link.springer.com
JC Miller, KU Breakstone, JS Meek… - Journal of the American …, 1977 - ACS Publications
… When the oil was refluxed with an equivalent amount of 7V-bromosuccinimide in CC14, 2-bromophenanthrene was obtained as an impure solid. This was codistilled with ethylene glycol…
Number of citations: 12 pubs.acs.org
A de Aquino, FJ Caparrós, G Aullón… - … A European Journal, 2021 - Wiley Online Library
… (L1) was commercially available whereas the 2-ethynylphenanthrene compound (L2) was synthesized by a Sonogashira coupling reaction from 2-bromophenanthrene and …

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